2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N,N-dicyclohexylacetamide
Description
This compound belongs to a class of heterocyclic molecules featuring a [1,2,4]triazino[5,6-b]indole core modified with a thioether-linked acetamide group. The N,N-dicyclohexyl substituents on the acetamide moiety distinguish it from other derivatives in this family.
Properties
Molecular Formula |
C23H29N5OS |
|---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
N,N-dicyclohexyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C23H29N5OS/c29-20(28(16-9-3-1-4-10-16)17-11-5-2-6-12-17)15-30-23-25-22-21(26-27-23)18-13-7-8-14-19(18)24-22/h7-8,13-14,16-17H,1-6,9-12,15H2,(H,24,25,27) |
InChI Key |
RDGZMHHUXSDDFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N,N-dicyclohexylacetamide typically involves the condensation of tricyclic compounds. One common method involves the condensation of 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione with chloro N-phenylacetamides . The tricyclic compound is obtained by the condensation of isatin with thiosemicarbazide . The reaction conditions often include the use of solvents such as methanol and dichloromethane, and the product is purified through various chromatographic techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N,N-dicyclohexylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and triazino moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted analogs of the original compound.
Scientific Research Applications
2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N,N-dicyclohexylacetamide has several scientific research applications:
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N,N-dicyclohexylacetamide involves its ability to bind to specific molecular targets. For instance, it acts as an iron chelator, selectively binding to ferrous ions and disrupting iron metabolism in cells . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Key Structural Features:
The [1,2,4]triazino[5,6-b]indole core is common across analogs, but variations in the thioacetamide substituents dictate pharmacological and physicochemical properties. Below is a comparison of substituents and synthesis routes:
Pharmacological and Physicochemical Properties
Antimicrobial Activity:
- Analogs like 1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one (32) showed moderate activity against E. coli and S. aureus .
- Brominated derivatives (e.g., Compound 25 ) exhibited enhanced antimicrobial potency due to halogenation, a feature absent in the target compound.
Antidepressant Activity:
- 2-(5H-Triazinoindol-3-ylthio)-N-(substituted phenyl)acetamides demonstrated moderate activity in tail suspension tests (TST). However, elongation of the acyl chain (e.g., propionamide derivatives) reduced efficacy, emphasizing the importance of substituent size .
- The target compound’s dicyclohexyl groups may enhance blood-brain barrier penetration but could also increase metabolic instability.
Physicochemical Properties:
*Estimated based on structural formula.
Key Research Findings
Substituent Impact :
- Electron-withdrawing groups (e.g., Br, Cl) enhance antimicrobial activity but reduce solubility .
- Bulky substituents (e.g., cyclohexyl) may improve target binding affinity in lipophilic environments but hinder synthetic yields .
Biological Performance :
Biological Activity
2-((5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N,N-dicyclohexylacetamide is a compound of significant interest due to its potential biological activities, including antibacterial, anticancer, anti-inflammatory, and antituberculosis properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action and efficacy in various biological systems.
- Molecular Formula : C23H30N4S
- Molecular Weight : 406.58 g/mol
- CAS Number : 296771-07-8
Antibacterial Activity
Research indicates that compounds related to this compound exhibit notable antibacterial properties. For example:
- Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values ranging from 40 to 50 µg/mL against various bacterial strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .
- Comparison with Antibiotics : The inhibition zones produced by this compound were comparable to those of standard antibiotics like ceftriaxone, indicating its potential as an effective antibacterial agent .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Line Studies : The compound has shown IC50 values between 7 to 20 µM against different cancer cell lines. Notably, derivatives targeting specific molecular pathways involved in cancer progression have demonstrated IC50 values as low as 1.50 µM against leukemia cell lines .
- Mechanism of Action : It is suggested that these compounds may inhibit angiogenesis and alter signaling pathways critical for cancer cell survival and proliferation .
Anti-inflammatory Activity
The anti-inflammatory properties of related thiourea derivatives provide insights into the potential mechanisms of action for this compound:
- Cytokine Inhibition : Compounds in this category have been shown to significantly inhibit pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations around 10 µg/mL .
- Comparison with Dexamethasone : Some derivatives exhibited stronger inhibitory effects compared to dexamethasone, a standard anti-inflammatory drug .
Antituberculosis Activity
The activity against Mycobacterium tuberculosis has also been documented:
- Inhibition Studies : Various derivatives were tested against multiple strains of tuberculosis bacteria. Some showed promising results as inhibitors of growth with effective concentrations .
Case Studies
Several studies have highlighted the biological efficacy of compounds related to this compound:
-
Study on Anticancer Efficacy :
- Researchers found that the compound induced apoptosis in treated cancer cells and altered their morphology significantly compared to untreated controls.
- The study reported a marked decrease in cell viability correlated with increasing concentrations of the compound.
-
Antibacterial Efficacy Assessment :
- A comparative study evaluated the antibacterial effects against common pathogens and found that the compound produced inhibition zones comparable to established antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
